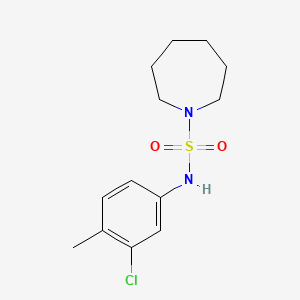

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

A concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines is reported, highlighting the versatility of sulfonamide derivatives in synthesizing complex N-heterocycles. This methodology emphasizes high levels of regio- and diastereoselectivity, showcasing the chemical utility of sulfonamide groups in organic synthesis (Matlock et al., 2015).

Ionic Liquids and Electrolytes

Azepane has been utilized to synthesize a new family of room-temperature ionic liquids, demonstrating the application of sulfonamide derivatives in creating materials with potential for environmental mitigation and as electrolytes in energy storage devices (Belhocine et al., 2011).

Electronic Transport in Polymers

The electronic transport mechanism in thin films of some new poly(azomethine sulfone)s is explored, indicating the role of sulfonamide derivatives in developing semiconducting polymers with specific optical and electrical properties (Rusu et al., 2007).

High Voltage Electrolytes for Supercapacitors

Mixtures of azepanium-based ionic liquid and propylene carbonate have been studied as high voltage electrolytes for supercapacitors, highlighting the application of sulfonamide derivatives in enhancing the performance of electrochemical energy storage systems (Pohlmann et al., 2015).

Drug Metabolism

The use of biocatalysis in drug metabolism studies is demonstrated through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing the relevance of sulfonamide compounds in pharmaceutical research (Zmijewski et al., 2006).

Safety and Hazards

Direcciones Futuras

The future directions for research on “N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the importance of heterocyclic chemistry and the potential of similar derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-11-6-7-12(10-13(11)14)15-19(17,18)16-8-4-2-3-5-9-16/h6-7,10,15H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGQGPBQNRNYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)